Evidence Item 1: Enhanced Metabolic Stability Conferred by the Cyclopropyl Substituent – Inferred from Fused-Cyclopropane SAR Meta-Analysis
The cyclopropyl substituent at the 5-position of 3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine is predicted to confer significant metabolic stability enhancement relative to non‑cyclopropyl octahydropyrrolo[3,4-c]pyrrole analogs such as 2-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole (CAS 345316-85-0). An authoritative meta‑analysis of the past decade’s medicinal chemistry literature identifies enhanced metabolic stability as one of the most consistently observed benefits of fused‑cyclopropane motifs, typically resulting in 2‑ to 10‑fold improvements in microsomal half‑life (t₁/₂) compared to des‑cyclopropyl counterparts [1]. While compound‑specific microsomal stability data for CAS 2202116-99-0 have not been published, the cyclopropane ring’s higher C–H bond dissociation energy (106 kcal/mol) versus methylene (98 kcal/mol) renders it intrinsically less prone to oxidative metabolism [1]. This translates directly to a longer projected clearance half‑life in liver microsome assays, a critical differentiator for research programs requiring metabolically robust probe molecules.
| Evidence Dimension | Predicted metabolic stability (microsomal t₁/₂ fold‑improvement) |
|---|---|
| Target Compound Data | Predicted 2‑ to 10‑fold t₁/₂ improvement over des‑cyclopropyl analogs |
| Comparator Or Baseline | 2-(Pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole (CAS 345316-85-0) – no cyclopropyl, baseline t₁/₂ |
| Quantified Difference | Class‑level inferred 2‑ to 10‑fold enhancement in microsomal metabolic stability |
| Conditions | Based on meta‑analysis of fused‑cyclopropane SAR patterns across multiple chemotypes (2015–2024 medicinal chemistry literature) [1] |
Why This Matters
Metabolic stability directly governs compound longevity in in vivo pharmacological models; a 2‑ to 10‑fold improvement translates to longer exposure windows and reduced dosing frequencies, making cyclopropyl‑bearing derivatives preferred starting points for lead‑optimization programs targeting CNS, metabolic, or anti‑inflammatory indications.
- [1] Li D, et al. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade. Eur. J. Med. Chem. 2025, 287, 118483. DOI: 10.1016/j.ejmech.2025.118483. View Source
